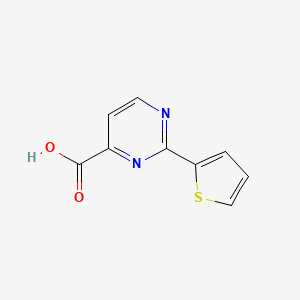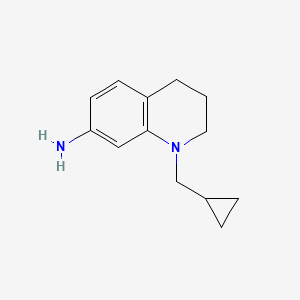
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine
Übersicht
Beschreibung
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CPMTQ) is an organic compound that has recently been the subject of numerous scientific studies. CPMTQ has been studied for its potential as an anticonvulsant, an antidepressant, an analgesic, and a neuroprotective agent. CPMTQ has also been found to have potential applications in laboratory experiments, such as in the synthesis of other compounds and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Drug Design
Selective Antagonists for hMCHR1 : A study by Kasai et al. (2012) developed potent inhibitors for the human melanin-concentrating hormone receptor 1 (hMCHR1), which could suppress food intake in diet-induced obese rats. The research aimed at reducing the human ether-a-go-go-related gene (hERG) K(+) channel inhibition, a common issue with many drugs, by modifying the chemical structure of the initial compound. This approach showcases the application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine derivatives in designing safer pharmacological agents (Kasai et al., 2012).
Anticancer Activity
Substituted 1,2,3,4-Tetrahydroisoquinolines as Anticancer Agents : Research by Redda et al. (2010) synthesized and evaluated the anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines. These compounds demonstrated potent cytotoxicity against various breast cancer cell lines, highlighting their significance in developing new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthesis of Novel N-Heterocycles
Cyclopropylmethyl Cation in Synthesis of N-Heterocycles : Lovato et al. (2020) demonstrated the utility of O-cyclopropyl hydroxylamines as precursors for synthesizing a diverse set of substituted tetrahydroquinolines. This work presents a novel approach for generating N-heterocycles, crucial for various applications in medicinal chemistry and material science (Lovato, Bhakta, Ng, & Kürti, 2020).
Antimicrobial Activities
Novel Fluoroquinolones Against Tuberculosis : Senthilkumar et al. (2009) synthesized and evaluated a series of 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids for their antimycobacterial activities. The study identified compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing the potential of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine derivatives in treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJVNJLXOFSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
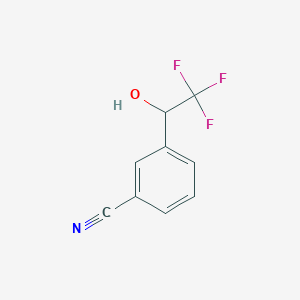
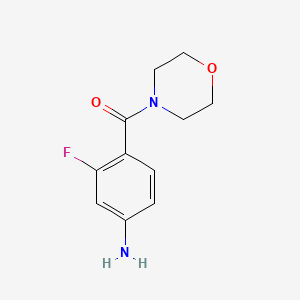
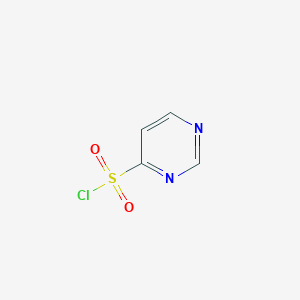
![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)
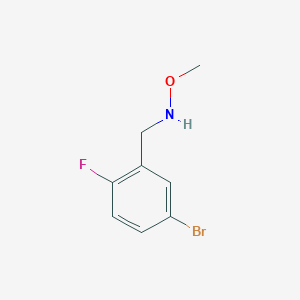
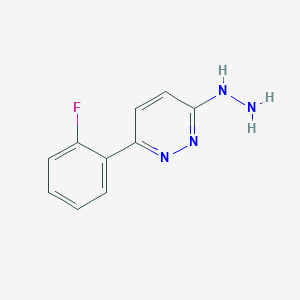

![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
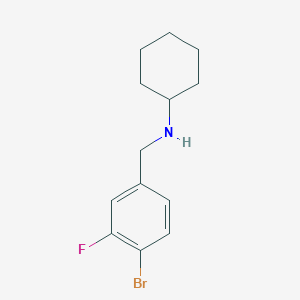
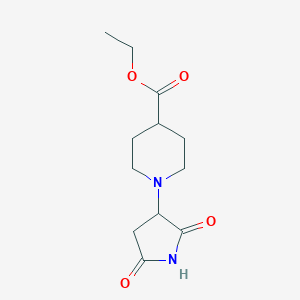
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

